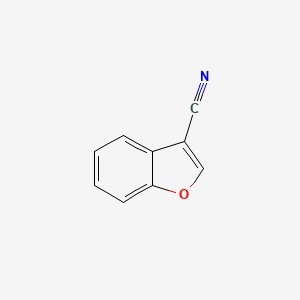
3-Bromo-4-isopropylbenzoic acid
Overview
Description
3-Bromo-4-isopropylbenzoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties :
- 3-Bromo-4-isopropylbenzoic acid is involved in the synthesis of various organic compounds. For instance, the isopropylation of bromo- or iodo-benzene leads to a mixture of mono-, di-, and tri-isopropyl halogenobenzenes, which upon carbonation yield corresponding benzoic acids like 4-isopropylbenzoic acid (Crawford & Supanekar, 1968). This process is critical in the synthesis of various substituted benzoic acids, which are pivotal in pharmaceuticals and agrochemicals.
Aggregation-Induced Emission (AIE) Luminogens :
- The compound has been studied in the context of aggregation-induced emission (AIE) luminogens. AIE luminogens, like certain phenanthroimidazoles synthesized using 4-bromo isomers, exhibit unique properties that have applications in sensors and organic light-emitting diodes (OLEDs). Such compounds demonstrate strong AIE and are used in mechano-sensors and as non-doped blue emitters in OLEDs (Jadhav et al., 2017).
Thermodynamics of Sublimation, Fusion, and Solubility :
- Research has explored the structure-property relationships in compounds like 4-bromobenzoic acid. The study of vapor pressures, melting temperatures, and enthalpies of fusion and vaporization contributes to understanding the thermodynamic properties of these compounds. This research is essential for assessing the solubility of drugs and other sparingly soluble compounds (Zherikova et al., 2016).
Biomedical Applications :
- Bromophenyl derivatives, related to this compound, have been studied for various biomedical applications. For example, a compound synthesized from 3-(4-bromophenyl)isoxazol-5(4H)-one showed potential for regulating inflammatory diseases, highlighting its importance in medical research (Ryzhkova et al., 2020).
Anticancer Research :
- Some derivatives of 4-bromo isoxazolines, synthesized through specific reactions involving bromo substituents, have shown considerable antitumor activities in breast and prostate cancer cell lines. These findings suggest the potential use of bromo-substituted compounds in cancer therapy (Das et al., 2015).
Heterocyclic Chemistry :
- This compound and its derivatives play a crucial role in heterocyclic chemistry. The reactions of bromo-substituted compounds with amines and other nucleophiles result in various heterocyclic compounds, which are significant in pharmaceutical and chemical research (Guerrera et al., 1995).
Organometallic Chemistry :
- In organometallic chemistry, aryl bromides like 4-bromobenzoic acid are used in various stoichiometric reactions and catalytic processes such as Suzuki–Miyaura cross-coupling. These reactions are fundamental in the synthesis of complex organic molecules, highlighting the versatile role of bromo-substituted benzoic acids in this field (Zell et al., 2012).
Safety and Hazards
3-Bromo-4-isopropylbenzoic acid is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It also causes skin and serious eye irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Properties
IUPAC Name |
3-bromo-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOPEDMMJXCNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995642 | |
| Record name | 3-Bromo-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-17-4, 741698-94-2 | |
| Record name | 3-Bromo-4-(1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99070-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)



![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)





